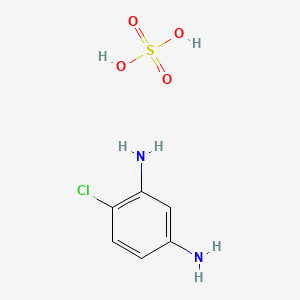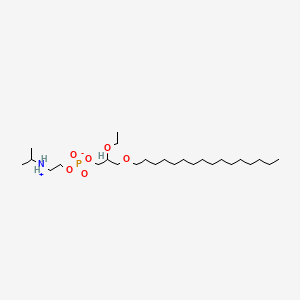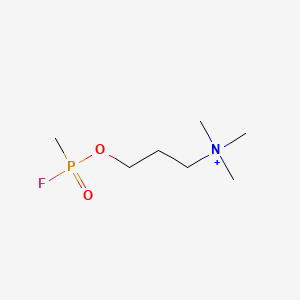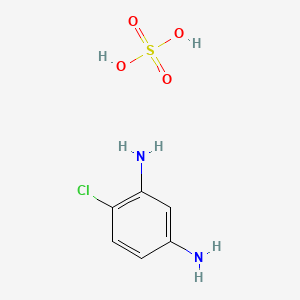
CID 123134052
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate, also known as Magnesium Ascorbyl Phosphate, is a stable derivative of vitamin C (L-ascorbic acid). This compound is widely used in various research domains due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is synthesized through the phosphorylation of L-ascorbic acid, followed by the introduction of magnesium ions. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The resulting L-ascorbic acid 2-phosphate is then reacted with magnesium salts to form the sesquimagnesium salt hydrate .
Industrial Production Methods
Industrial production of L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid under certain conditions.
Reduction: It can be reduced back to L-ascorbic acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: L-ascorbic acid.
Substitution: Derivatives with different functional groups replacing the phosphate group.
Scientific Research Applications
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used in biocatalytic dephosphorylation and electrochemical detection assays.
Biology: Applied in cell differentiation, tissue engineering, and studies of gene repression.
Medicine: Investigated for its potential in treating oxidative stress-related conditions and promoting collagen synthesis.
Industry: Utilized in cosmetic formulations for its antioxidant properties and stability.
Mechanism of Action
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. The compound also stimulates collagen production by activating specific pathways involved in collagen synthesis. Additionally, it influences cell differentiation and gene expression by modulating various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Ascorbic acid 2-phosphate trisodium salt
- L-Ascorbic acid 2-phosphate disodium salt
- L-Ascorbic acid 2-phosphate dipotassium salt
Uniqueness
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate is unique due to its enhanced stability and bioavailability compared to other derivatives of L-ascorbic acid. The presence of magnesium ions not only stabilizes the compound but also enhances its antioxidant properties and ability to stimulate collagen production .
Properties
Molecular Formula |
C6H9Mg3O9P |
|---|---|
Molecular Weight |
329.02 g/mol |
InChI |
InChI=1S/C6H9O9P.3Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/t2-,4+;;;/m1.../s1 |
InChI Key |
NBAIOTDOXXCJBR-BAGJPLKWSA-N |
Isomeric SMILES |
C([C@H]([C@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Mg].[Mg].[Mg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


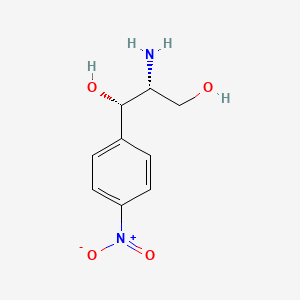
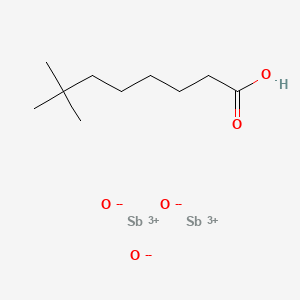
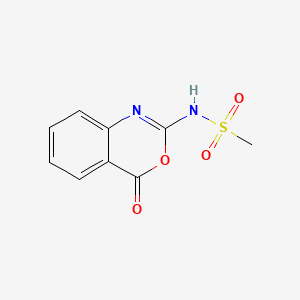
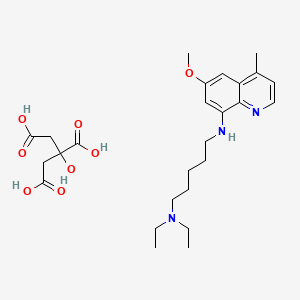
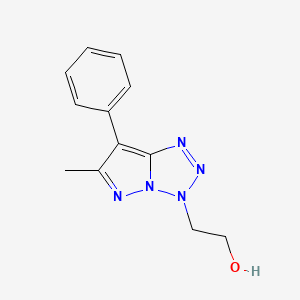
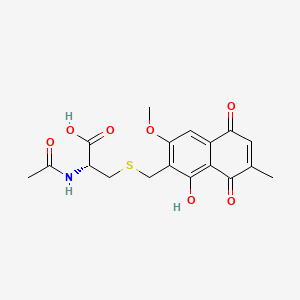
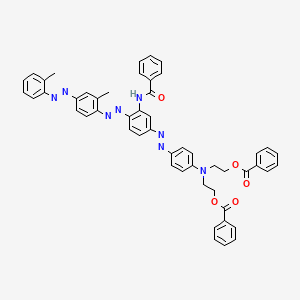
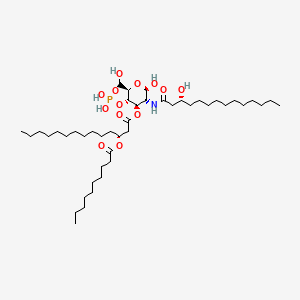
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)
